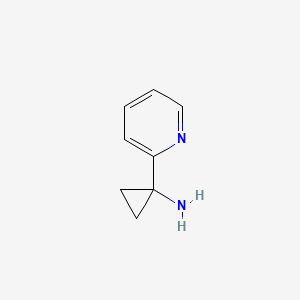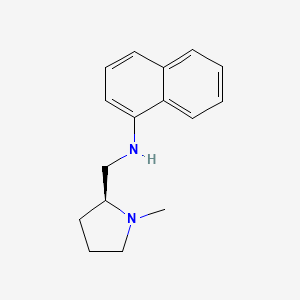
3-Chloro-1,8-naphthyridine
Vue d'ensemble
Description
3-Chloro-1,8-naphthyridine is a compound with the molecular weight of 164.59 . It is a yellow to brown powder or crystal . It is one of the most well-studied of the six isomeric naphthyridines, a subset of diazanaphthalenes with nitrogen in the separate rings .
Synthesis Analysis
An efficient synthetic strategy was developed for the synthesis of hybrid pharmacophores; encompassing the merging of β-lactams, 1,8-naphthyridine and secondary amines/pyridines . A series of substituted 3-chloro-1-((3-(2-(trifluoromethyl)phenyl)-1,8-naphthyridin-2-yl)amino)azetidin-2-one compounds were prepared and evaluated for their antimicrobial, and anticancer activities .
Molecular Structure Analysis
The molecular structure of 3-Chloro-1,8-naphthyridine involves a series of substituted 3-chloro-1-((3-(2-(trifluoromethyl)phenyl)-1,8-naphthyridin-2-yl)amino)azetidin-2-one compounds .
Chemical Reactions Analysis
The synthesis of substituted 1,8-naphthyridines has been developed, which is supported by reaction metric analysis . Using 2-aminonicotinaldehyde as a starting material with a variety of carbonyl reaction partners, the Friedländer reaction can be performed with high yield .
Physical And Chemical Properties Analysis
3-Chloro-1,8-naphthyridine is a yellow to brown powder or crystal . It has a molecular weight of 164.59 .
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
- 3-Chloro-1,8-naphthyridine serves as a precursor in synthesizing a variety of novel 1,8-naphthyridines, which exhibit significant antibacterial activity (Ayoub & Saleh, 2016).
Development of Antimicrobial Agents
- Derivatives of 3-Chloro-1,8-naphthyridine have been synthesized and evaluated for their antimicrobial properties, showing potential in combating bacterial infections (Ravi et al., 2018); (Sakram et al., 2020).
Catalytic Applications
- In organic synthesis, 3-Chloro-1,8-naphthyridine has been used for catalytic amidation, demonstrating good functional-group tolerance and significant yields (Ligthart et al., 2006).
Investigation of Biological Activities
- A range of biological activities, including antimicrobial, anticancer, and other therapeutic properties, have been identified in 1,8-naphthyridine derivatives (Madaan et al., 2015).
Application in Sensory Devices
- 1,8-Naphthyridine-based sensors, including derivatives of 3-Chloro-1,8-naphthyridine, have been used for the detection of various nitroaromatics in environmental settings (Chahal & Sankar, 2015).
Antitumor Activities
- Novel functionalized 1,8-naphthyridine derivatives synthesized from 3-Chloro-1,8-naphthyridine have shown promising antiproliferative properties against cancer cells (Fu et al., 2015).
Efflux Pump Inhibition
- 1,8-Naphthyridine sulfonamides, derived from 3-Chloro-1,8-naphthyridine, have been investigated for their potential to inhibit efflux pumps in antibiotic-resistant Staphylococcus aureus strains (Oliveira-Tintino et al., 2020).
Insecticidal Activities
- Certain 1,8-naphthyridine derivatives, including 3-Chloro-1,8-naphthyridine, have shown effective insecticidal activities against pests like cowpea aphids (Hou et al., 2017).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-chloro-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2/c9-7-4-6-2-1-3-10-8(6)11-5-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXCJYDVRCEOMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2N=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20470589 | |
| Record name | 3-chloro-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1,8-naphthyridine | |
CAS RN |
35170-93-5 | |
| Record name | 3-chloro-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-1.8-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





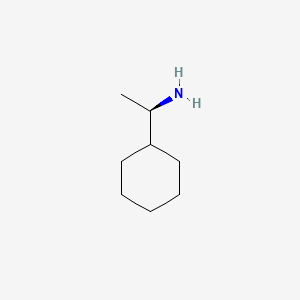
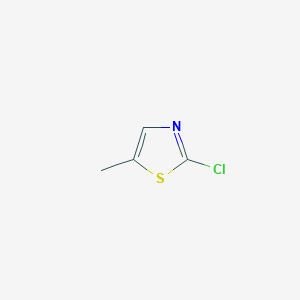
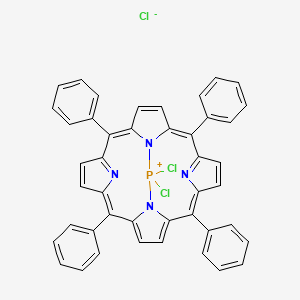
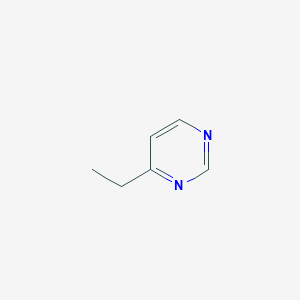
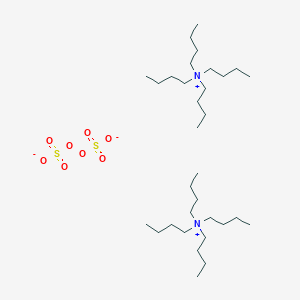
![[1,1'-Biphenyl]-2,4-diol](/img/structure/B1589253.png)
![1H-Pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B1589254.png)
![1-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone](/img/structure/B1589258.png)
